molecular formula C13H14N2O2S B2805199 4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 196797-64-5

4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2805199
CAS No.: 196797-64-5
M. Wt: 262.33
InChI Key: ZQAAQDNDAUTZRE-UHFFFAOYSA-N
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Description

The compound “4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid” belongs to a class of organic compounds known as thiazoles, which are heterocycles with a sulfur atom and a nitrogen atom in a five-membered ring . This particular compound has additional functional groups such as a carboxylic acid group, an amino group, and a phenylethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a phenylethyl group attached to the nitrogen atom of the thiazole, a methyl group attached to one of the carbon atoms of the thiazole, and a carboxylic acid group attached to the other carbon atom of the thiazole .

Scientific Research Applications

1. Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of constrained heterocyclic γ-amino acids built around a thiazole ring, are valuable for mimicking secondary protein structures such as helices and β-sheets. A versatile chemical route for synthesizing orthogonally protected ATCs has been developed, compatible with a wide variety of amino acids (Mathieu et al., 2015).

2. Synthesis of 2-Substituted 2-Thiazolines

Research has shown the synthesis of various 2-substituted 2-thiazoline derivatives, including 2-phenyl-2-thiazoline and its derivatives, through the treatment of RCS2CH2CO2H with aminoethane thiols. This method demonstrates the versatility of thiazoline derivatives in organic synthesis (Suzuki & Izawa, 1976).

3. Synthesis of Thiazole-based γ-Amino Acids

Thiazole-based γ-amino acids, synthesized as new building blocks, exhibit structural versatility. These compounds form a well-defined 9-helix structure in various solvents, indicating their potential in structural biology and peptide design (Mathieu et al., 2013).

4. Thiazolecarboxylic Acid Derivatives in Organic Chemistry

The acylation and methylation of 2-amino-4-methylthiazole-5-carboxylic acid lead to various derivatives, showcasing the compound's flexibility in organic synthesis and potential applications in developing new chemical entities (Dovlatyan et al., 2004).

5. Novel Synthesis Methods

Innovative methods for synthesizing thiazoles and oxazoles have been explored, demonstrating the compound's role in creating new molecular structures, which could have implications in pharmaceutical research (Cornwall et al., 1987).

Properties

IUPAC Name

4-methyl-2-(2-phenylethylamino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-11(12(16)17)18-13(15-9)14-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAAQDNDAUTZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331240
Record name 4-methyl-2-(2-phenylethylamino)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

196797-64-5
Record name 4-methyl-2-(2-phenylethylamino)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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